molecular formula C16H12N2O8S2 B3051661 Dimethyl 4,4'-dithiobis(3-nitrobenzoate) CAS No. 35350-37-9

Dimethyl 4,4'-dithiobis(3-nitrobenzoate)

Cat. No.: B3051661
CAS No.: 35350-37-9
M. Wt: 424.4 g/mol
InChI Key: UYYXQLZKGJWXIQ-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-dithiobis(3-nitrobenzoate) is an organic compound with the molecular formula C16H12N2O8S2 It is characterized by the presence of two nitrobenzoate groups connected via a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-dithiobis(3-nitrobenzoate) can be synthesized through the esterification of 4,4’-dithiobis(3-nitrobenzoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Dimethyl 4,4’-dithiobis(3-nitrobenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-dithiobis(3-nitrobenzoate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl 4,4’-dithiobis(3-nitrobenzoate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and cleavage in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-dithiobis(3-nitrobenzoate) involves the cleavage of the disulfide bond under reducing conditions, leading to the formation of two molecules of 3-nitrobenzoic acid. This reaction is facilitated by reducing agents such as thiols or dithiothreitol. The nitro groups can also undergo reduction to form amines, which can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-dithiobis(2-nitrobenzoate)
  • Dimethyl 4,4’-dithiobis(4-nitrobenzoate)
  • Dimethyl 4,4’-dithiobis(3-chlorobenzoate)

Uniqueness

Dimethyl 4,4’-dithiobis(3-nitrobenzoate) is unique due to the specific positioning of the nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the disulfide bond also adds to its distinct chemical properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8S2/c1-25-15(19)9-3-5-13(11(7-9)17(21)22)27-28-14-6-4-10(16(20)26-2)8-12(14)18(23)24/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXQLZKGJWXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188841
Record name Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35350-37-9
Record name Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y22X4RGQ55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A solution of sodium sulfide.nanohydrate (1.15 g, 4.9 mmol) in methanol-water (ca. 10 mL, 1:1) is warmed on a hot plate. To this solution is added elemental sulfur (150 mg, 4.6 mmol). Heating is continued for 15 min before the solution is poured into a separate solution of 1.0 g (4.6 mmol) of methyl 4-chloro-3-nitrobenzoate (see: Kuene, J. Am. Chem. Soc. 1962, 48, 837.) in MeOH (5.0 mL). The mixture is stirred for 30 min, followed by cooling in a refrigerator overnight. The solid precipitate is filtered, washed with water and methanol, and dried in vacuo at 50° C. to afford 650 mg (65%) of dimethyl 4,4′-dithio-bis-(3-nitrobenzoate) as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 9.0, 8.2, 7.9, 4.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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150 mg
Type
reactant
Reaction Step Two
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1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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